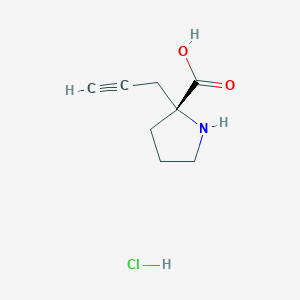

(R)-alpha-propynyl-proline-HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-R)-alpha-propynyl-proline-HCl, also known as (-R)-α-propynylproline, is a chiral amino acid derivative with a pyrrolidine ring and a propynyl side chain. It is a versatile synthetic molecule that has been used in a variety of scientific applications, including synthesis, medicinal chemistry, and biochemistry. (-R)-α-propynylproline is a valuable tool for researchers due to its unique properties, such as its ability to serve as a chiral building block, a catalyst, and a substrate for various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Structural Analysis of Hydroxyproline Derivatives

Conformational Properties in Gas Phase : The study by Lesarri et al. (2005) investigates the alpha-amino acids 4(S)-hydroxyproline and 4(R)-hydroxyproline under gas phase conditions, revealing insights into their conformers and intramolecular hydrogen bonding. These findings contribute to understanding the structural basis of proline derivatives in collagen-like peptides, essential for synthetic and medicinal chemistry applications Lesarri et al., 2005.

Synthesis of Enantiomerically Pure Amino Acids

Scale-Up Synthesis for Tailor-Made Amino Acids : Romoff et al. (2017) report the scale-up synthesis of proline-derived ligands, which are versatile reagents for creating custom α- and β-amino acids. This approach emphasizes the environmental friendliness and efficiency of synthesizing enantiomerically pure compounds, which is critical for developing new chemical entities and bioactive peptides Romoff et al., 2017.

Proline's Role in Protein Structure

Impact on Protein Conformation : Li et al. (1996) explore how proline influences protein structure, particularly its effect on alpha-helical and beta-sheet formations. This study sheds light on the structural propensity of amino acids within membrane proteins, offering a foundation for designing peptides and proteins with desired structural attributes Li et al., 1996.

Catalysis and Synthesis Applications

Organocatalytic Reactions : Kumar and Dwivedi (2013) discuss the role of proline in catalyzing various organic reactions, highlighting its utility in synthesizing biologically active compounds. This account emphasizes the versatility of proline catalysis in organic synthesis, providing pathways to synthesize complex natural products and bioactive molecules Kumar & Dwivedi, 2013.

Microbial Enzymes for Proline Hydroxylation

Proline 4-Hydroxylase in Microbes : Shibasaki et al. (1999) focus on microbial proline 4-hydroxylases, which convert L-proline to trans-4-hydroxy-L-proline. This study not only identifies enzyme activities in various strains but also details the cloning of a gene responsible for this activity, offering a biotechnological approach to producing hydroxyproline derivatives Shibasaki et al., 1999.

Propiedades

IUPAC Name |

(2R)-2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPSJXIFWSWGFS-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@]1(CCCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-propynyl-proline-HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)

![2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881920.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)

![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)

![3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid](/img/structure/B2881923.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)